Boc-leu-chloromethylketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

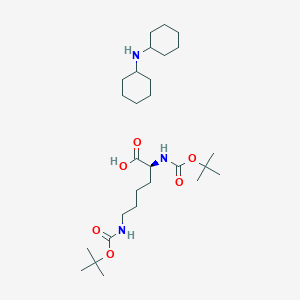

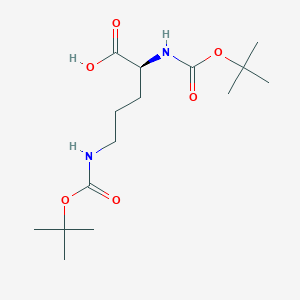

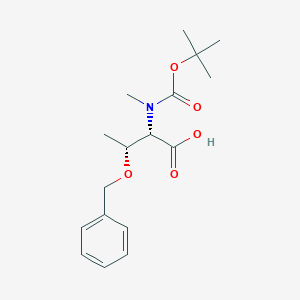

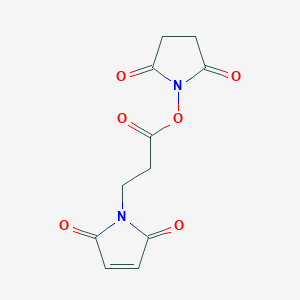

Boc-leu-chloromethylketone (CAS: 102123-85-3) is a chemical compound with the molecular formula C12H22ClNO3 and a molecular weight of 263.76 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Boc-leu-chloromethylketone consists of a chloromethyl ketone group attached to a leucine residue, which is further attached to a tert-butyl (Boc) protecting group . The exact structural details are not available in the searched resources.科学研究应用

环境友好的肽合成

在Bonnamour等人(2013年)的一项研究中,描述了一种新颖的肽键合成方法,通过球磨Boc-保护的α-氨基酸N-羧酸酐(Boc-AA-NCA)或Boc-保护的α-氨基酸N-羟基琥珀酰亚胺酯(Boc-AA-OSu)与α-氨基酸烷基酯盐的化学计量反应,避免了有毒溶剂和反应物。这种方法应用于Leu-enkephalin的合成,展示了一种高效且环保的肽生产方法(Bonnamour, Métro, Martínez, & Lamaty, 2013)。

pH响应手性聚合物

Bauri等人(2013年)报道了氨基酸基手性单体(如Boc-L-亮氨酸甲基丙烯酰氧乙基酯(Boc-L-Leu-HEMA))的合成和可逆加成-断裂链转移(RAFT)聚合,以制备具有侧链主要胺基团的pH响应性阳离子聚合物。这些聚合物表现出光学活性和形成高度有序的自组装结构的能力,使它们在药物传递应用和生物分子结合方面具有吸引力(Bauri, Roy, Pant, & De, 2013)。

双pH和温度响应螺旋共聚物库

Bauri等人(2013年)的另一项研究集中于2-(2-甲氧基乙氧基)乙基甲基丙烯酸酯(MEO2MA)和Boc-L/D-亮氨酸甲基丙烯酰氧乙基酯(Boc-L/D-Leu-HEMA)的RAFT聚合,以获得手性共聚物。这些共聚物在水溶液中表现出双重热响应和pH依赖的溶解行为,突显了它们在包括药物传递系统在内的先进生物医学应用中的潜力(Bauri, Pant, Roy, & De, 2013)。

肽氯甲基酮的合成

Tsuda等人(1987年)合成了各种基质衍生的氯甲基酮,以开发针对人脾蛋白酶原激活蛋白酶(SFP)和人白细胞弹性蛋白酶(LE)的特异性和有效的不可逆抑制剂。Boc-Ala-Tyr-Leu-Val-CH2Cl被确定为一种高效且特异性的抑制剂,展示了肽氯甲基酮在酶抑制研究中的实用性(Tsuda, Okada, Nagamatsu, & Okamoto, 1987)。

安全和危害

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

未来方向

The future directions of synthetic chemistry, including the study of compounds like Boc-leu-chloromethylketone, involve addressing challenges such as improving synthetic efficiencies and making synthetic processes more environmentally friendly . The ability to fine-tune the reactivity and concentration of reactive intermediates in synthetic processes is also a key area of focus .

属性

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-leu-chloromethylketone | |

CAS RN |

102123-85-3 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)